molecular formula C21H25N3O5S2 B2619710 6-Acetyl-2-(4-tosylbutanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941878-54-2

6-Acetyl-2-(4-tosylbutanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2619710
CAS RN: 941878-54-2
M. Wt: 463.57
InChI Key: XOLWFVZDTBPBIO-UHFFFAOYSA-N
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Description

The compound “6-Acetyl-2-(4-tosylbutanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups including an acetyl group, a tosylbutanamido group, a tetrahydrothieno group, and a carboxamide group . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution, condensation, and cyclization . The exact method would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the tetrahydrothieno and pyridine rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

6-acetyl-2-[4-(4-methylphenyl)sulfonylbutanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-13-5-7-15(8-6-13)31(28,29)11-3-4-18(26)23-21-19(20(22)27)16-9-10-24(14(2)25)12-17(16)30-21/h5-8H,3-4,9-12H2,1-2H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLWFVZDTBPBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(4-tosylbutanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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